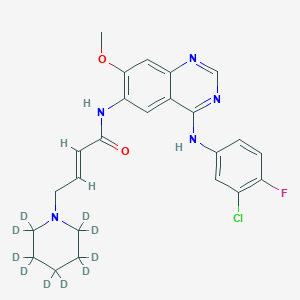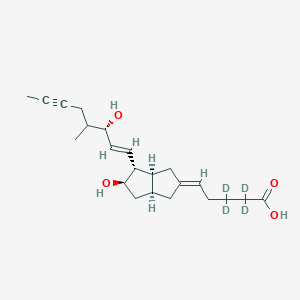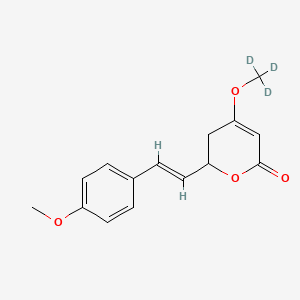
HIV-1 integrase inhibitor 7
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
HIV-1 integrase inhibitor 7 is a compound designed to inhibit the activity of the HIV-1 integrase enzyme, which is crucial for the integration of viral DNA into the host genome. This integration is a vital step in the replication cycle of the human immunodeficiency virus (HIV), making integrase inhibitors a key component in antiretroviral therapy. The development of HIV-1 integrase inhibitors has significantly improved the management of HIV infections by preventing the establishment of a permanent viral reservoir in the host cells .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of HIV-1 integrase inhibitor 7 typically involves multiple steps, including the formation of key intermediates and the final coupling reactions. One common approach involves the use of diketo acid moieties, which are known to be effective in inhibiting integrase activity. The synthetic route may include the following steps:
- Formation of the diketo acid intermediate through a condensation reaction.
- Coupling of the intermediate with a suitable amine or alcohol to form the final inhibitor.
- Purification and characterization of the final product using techniques such as high-performance liquid chromatography and nuclear magnetic resonance spectroscopy .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process while ensuring high yield and purity. This may include optimizing reaction conditions, such as temperature, pressure, and solvent choice, as well as implementing continuous flow chemistry techniques to enhance efficiency and reproducibility .
Analyse Des Réactions Chimiques
Types of Reactions: HIV-1 integrase inhibitor 7 can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.
Substitution: Substitution reactions can introduce different substituents to enhance the compound’s activity or pharmacokinetic properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered electronic properties, while substitution reactions can produce analogs with different pharmacological profiles .
Applications De Recherche Scientifique
HIV-1 integrase inhibitor 7 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the inhibition of integrase enzymes and to develop new synthetic methodologies.
Biology: Employed in cellular and molecular biology research to investigate the mechanisms of HIV integration and replication.
Medicine: Integral part of antiretroviral therapy regimens for the treatment of HIV infections. It helps in reducing viral load and preventing the progression of the disease.
Industry: Utilized in the pharmaceutical industry for the development of new antiretroviral drugs and formulations
Mécanisme D'action
HIV-1 integrase inhibitor 7 exerts its effects by binding to the active site of the HIV-1 integrase enzyme, thereby preventing the enzyme from catalyzing the integration of viral DNA into the host genome. This inhibition occurs through the following steps:
- The inhibitor binds to the integrase enzyme, forming a stable complex.
- This binding prevents the enzyme from interacting with the viral DNA.
- As a result, the integration process is halted, and the viral DNA cannot be incorporated into the host genome .
The molecular targets involved include the integrase enzyme itself and the viral DNA. The pathways affected are those related to the integration and replication of the HIV virus .
Comparaison Avec Des Composés Similaires
- Raltegravir
- Elvitegravir
- Dolutegravir
- Bictegravir
- Cabotegravir
Propriétés
Formule moléculaire |
C30H26O16 |
|---|---|
Poids moléculaire |
642.5 g/mol |
Nom IUPAC |
(2R,3R)-2,3-bis[[(E)-3-(3,4-diacetyloxyphenyl)prop-2-enoyl]oxy]butanedioic acid |
InChI |
InChI=1S/C30H26O16/c1-15(31)41-21-9-5-19(13-23(21)43-17(3)33)7-11-25(35)45-27(29(37)38)28(30(39)40)46-26(36)12-8-20-6-10-22(42-16(2)32)24(14-20)44-18(4)34/h5-14,27-28H,1-4H3,(H,37,38)(H,39,40)/b11-7+,12-8+/t27-,28-/m1/s1 |
Clé InChI |
RMUUAKSNUFVKKT-PMTCXZIRSA-N |
SMILES isomérique |
CC(=O)OC1=C(C=C(C=C1)/C=C/C(=O)O[C@@H](C(=O)O)[C@@H](OC(=O)/C=C/C2=CC(=C(C=C2)OC(=O)C)OC(=O)C)C(=O)O)OC(=O)C |
SMILES canonique |
CC(=O)OC1=C(C=C(C=C1)C=CC(=O)OC(C(C(=O)O)OC(=O)C=CC2=CC(=C(C=C2)OC(=O)C)OC(=O)C)C(=O)O)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















